

A Comprehensive Technical Guide to the Fundamental Properties of Iron for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IRON

Cat. No.: B076752

[Get Quote](#)

This guide provides an in-depth overview of the core properties of **iron**, tailored for researchers, scientists, and professionals in drug development. It covers the physical, chemical, magnetic, and mechanical characteristics of **iron**, its crystal structure, and isotopic composition. Detailed experimental protocols for key characterization techniques are also provided to facilitate research applications.

Physical and Chemical Properties

Iron (Fe) is a lustrous, silvery-gray metal with the atomic number 26.^[1] It is the most common element on Earth by mass, constituting much of the planet's outer and inner core.^[1] In its pure form, **iron** is relatively soft and malleable.^[2]

Physical Data

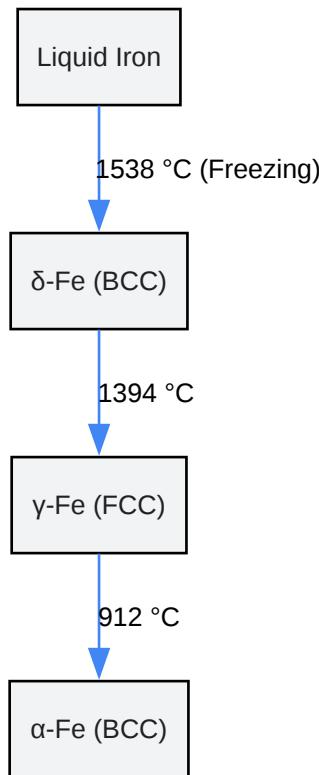
A summary of the key physical properties of pure **iron** is presented in the table below.

Property	Value	Units
Atomic Number	26	-
Standard Atomic Weight	55.845	g/mol
Density (Solid)	7.874	g/cm ³ ^[3]
Density (Liquid at m.p.)	6.98	g/cm ³ ^[3]
Melting Point	1538	°C ^[3]
Boiling Point	2862	°C ^[3]
Molar Volume	7.0923 x 10 ⁻⁶	m ³ /mol ^[4]
Brinell Hardness	490	MPa ^[4]

Chemical Reactivity

Iron is a reactive metal that readily corrodes, especially in the presence of moist air and elevated temperatures, forming hydrated **iron** oxides commonly known as rust.^{[1][5]} This process is an oxidation reaction where **iron** loses electrons. Unlike some other metals, the rust layer that forms on **iron** is not passive and flakes off, exposing a fresh surface to further corrosion.^[1]

Iron typically exists in several oxidation states, with +2 (ferrous) and +3 (ferric) being the most common.^[1] It can react with various non-metals at high temperatures, including oxygen, halogens, sulfur, and phosphorus.^{[5][6]} **Iron** also readily dissolves in dilute acids, such as sulfuric acid, to produce hydrogen gas and the corresponding **iron**(II) salt.^{[5][7]} In the presence of oxygen, some of the **iron**(II) ions will be oxidized to **iron**(III).^[7]


Crystal Structure and Allotropes

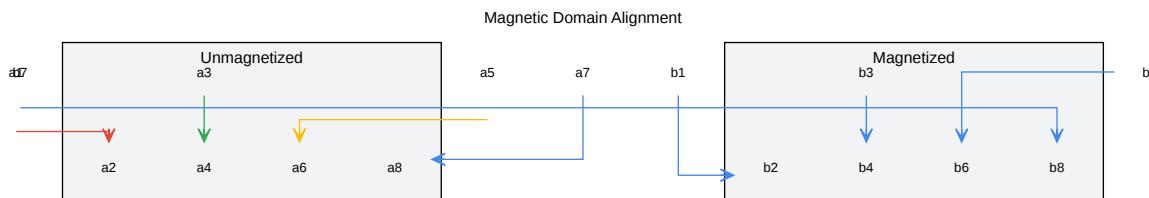
Iron is allotropic, meaning it exists in different crystal structures depending on the temperature and pressure.^{[1][8]} At atmospheric pressure, **iron** has three allotropes: alpha **iron** (α -Fe), gamma **iron** (γ -Fe), and delta **iron** (δ -Fe).^[8] A fourth form, epsilon **iron** (ε -Fe), exists at very high pressures.^[8]

Allotrope	Temperature Range (°C)	Crystal Structure	Description
α-Fe (Ferrite)	< 912	Body-Centred Cubic (BCC)	Ferromagnetic at room temperature, stable and relatively soft.[8][9]
γ-Fe (Austenite)	912 - 1394	Face-Centred Cubic (FCC)	Paramagnetic, can dissolve significantly more carbon than α-Fe.[8][9]
δ-Fe	1394 - 1538	Body-Centred Cubic (BCC)	Paramagnetic, structurally similar to α-Fe.[8]
ε-Fe (Hexaferrum)	High Pressure	Hexagonal Close-Packed (HCP)	Occurs at pressures above approximately 10-13 GPa.[8]

The transitions between these allotropic forms are fundamental to the properties of steel and other **iron** alloys.

Phase Transitions of Iron at Atmospheric Pressure

[Click to download full resolution via product page](#)


Phase transitions of pure **iron** with changing temperature.

Magnetic Properties

Iron is a ferromagnetic material, meaning it can be strongly magnetized and is attracted to magnets.[2] This property arises from the alignment of the magnetic moments of its atoms within regions called magnetic domains.[10][11] In an unmagnetized piece of **iron**, the magnetic domains are randomly oriented, resulting in no net magnetic field.[11] When an external magnetic field is applied, the domains align, and the material becomes magnetized.[11]

The ferromagnetic nature of **iron** is temperature-dependent. Above a critical temperature known as the Curie point (770 °C for **iron**), it becomes paramagnetic, meaning it is only weakly attracted to magnetic fields.[1]

The magnetic properties of **iron** are crucial for its use in a wide range of applications, including permanent magnets, electromagnets, and magnetic storage media.

[Click to download full resolution via product page](#)

Alignment of magnetic domains in **iron**.

Mechanical Properties

The mechanical properties of pure **iron**, such as its strength and ductility, are highly dependent on its purity.[\[12\]](#) Small amounts of impurities, particularly carbon, can significantly increase its hardness and strength.[\[12\]](#)

The following table summarizes the typical mechanical properties of pure **iron**.

Property	Value	Units
Tensile Strength	180 - 210	MPa [12]
Yield Strength	120 - 150	MPa [12]
Tensile Modulus	211.4	GPa [12]
Mohs Hardness	4.0 - 5.0	- [12]
Poisson's Ratio	0.291	- [13]
Shear Modulus	77.5	GPa [13]

Isotopes of Iron

Naturally occurring **iron** is composed of four stable isotopes: ^{54}Fe , ^{56}Fe , ^{57}Fe , and ^{58}Fe .[\[14\]](#)[\[15\]](#) In addition to these, there are 24 known radioactive isotopes.[\[14\]](#)

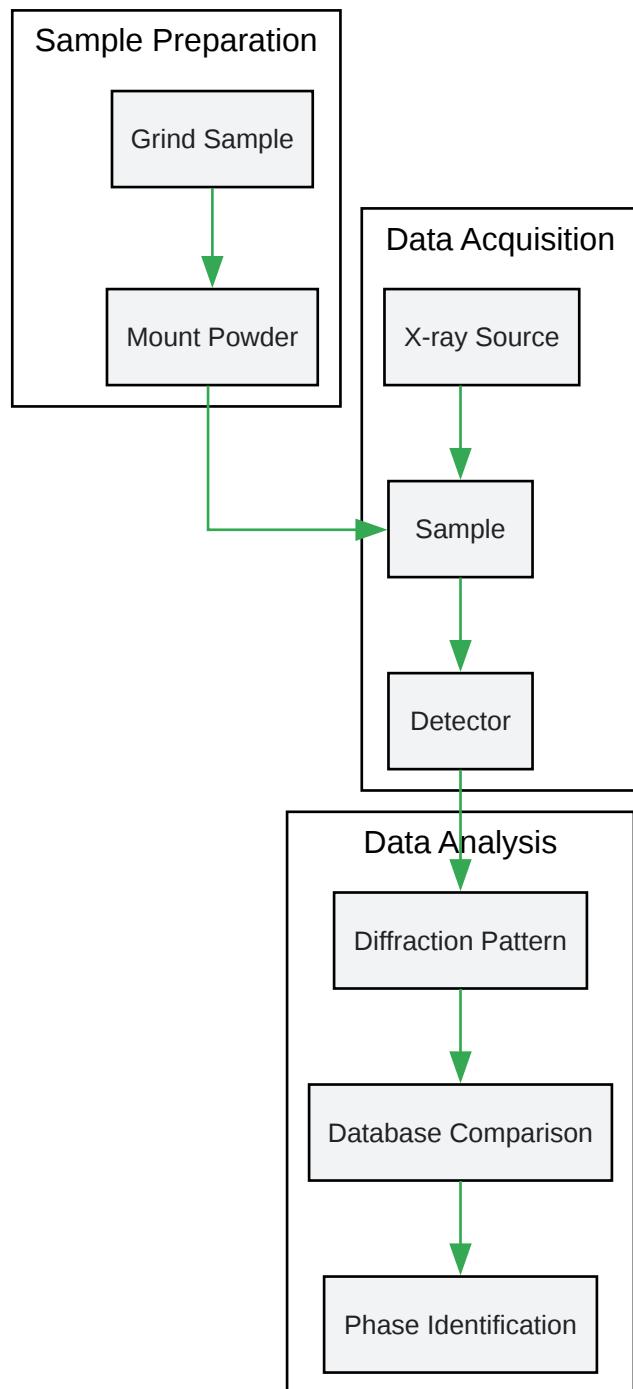
Isotope	Natural Abundance (%)	Half-life
⁵⁴ Fe	5.845	Stable[14]
⁵⁶ Fe	91.754	Stable[14]
⁵⁷ Fe	2.119	Stable[14]
⁵⁸ Fe	0.282	Stable[14]
⁵⁵ Fe	-	2.73 years[16]
⁵⁹ Fe	-	44.5 days[16]
⁶⁰ Fe	-	2.62 million years[14]

The most abundant isotope, ⁵⁶Fe, is of particular interest in astrophysics as it is a common endpoint of nucleosynthesis in stars.[14] The isotope ⁵⁷Fe is utilized in Mössbauer spectroscopy, a technique sensitive to the local chemical environment of iron atoms.[17]

Experimental Protocols

X-Ray Diffraction (XRD) for Crystal Structure Analysis

X-ray diffraction is a primary technique for determining the crystal structure of materials.


Methodology:

- Sample Preparation:
 - For powder samples, grind the material to a fine, homogeneous powder (typically <10 μ m particle size) using a mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[18][19][20]
 - Mount the powder in a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane to avoid sample displacement errors.[21]
- Instrument Setup:
 - Use a diffractometer equipped with a suitable X-ray source. For iron-containing samples, a cobalt (Co) or molybdenum (Mo) X-ray source is often preferred over copper (Cu) to

minimize fluorescence, which can increase background noise.

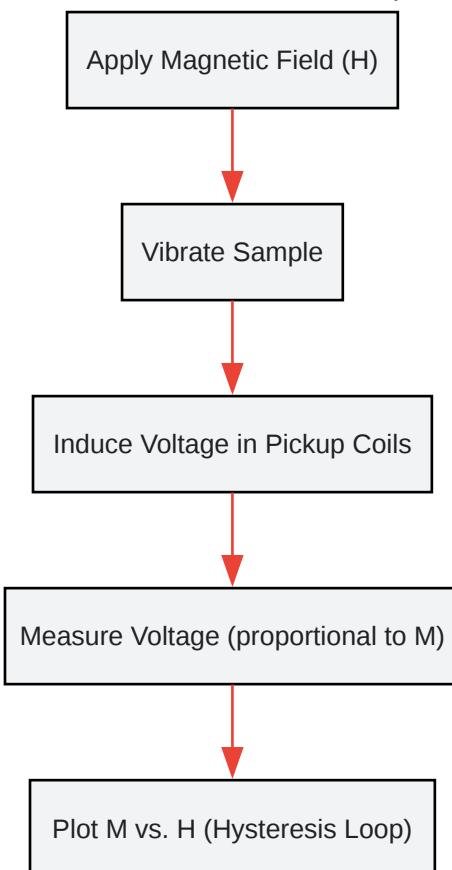
- Set the appropriate voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
- Define the angular range (2θ) to be scanned, the step size, and the scan speed.
- Data Collection and Analysis:
 - The instrument directs a beam of X-rays onto the sample and measures the intensity of the diffracted X-rays at various angles.
 - The resulting diffraction pattern (a plot of intensity versus 2θ) is then analyzed by identifying the positions and intensities of the diffraction peaks.
 - These peaks are compared to a database of known diffraction patterns (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

XRD Experimental Workflow

[Click to download full resolution via product page](#)

Workflow for X-ray diffraction analysis.

Vibrating Sample Magnetometry (VSM) for Magnetic Characterization


VSM is used to measure the magnetic properties of materials, such as the magnetic hysteresis loop.

Methodology:

- Sample Preparation:
 - The sample can be in various forms, including solids, powders, or thin films.
 - The sample is mounted on a non-magnetic sample holder.
- Measurement Procedure:
 - The sample is placed within a uniform magnetic field generated by an electromagnet.
 - The sample is then vibrated at a constant frequency.[\[22\]](#)
 - This vibration induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.[\[22\]](#)
 - The applied magnetic field is swept through a range of values (e.g., from a positive maximum to a negative maximum and back) while the induced voltage is measured.
- Data Analysis:
 - The data is plotted as magnetization (M) versus applied magnetic field (H), which forms a hysteresis loop.[\[23\]](#)
 - Key magnetic parameters are extracted from the hysteresis loop, including:
 - Saturation Magnetization (Ms): The maximum magnetic moment that can be induced in the material.[\[24\]](#)
 - Remanence (Mr): The magnetization remaining after the applied magnetic field is removed.[\[24\]](#)

- Coercivity (H_c): The reverse magnetic field required to reduce the magnetization to zero.[24][25]

VSM Measurement Principle

[Click to download full resolution via product page](#)

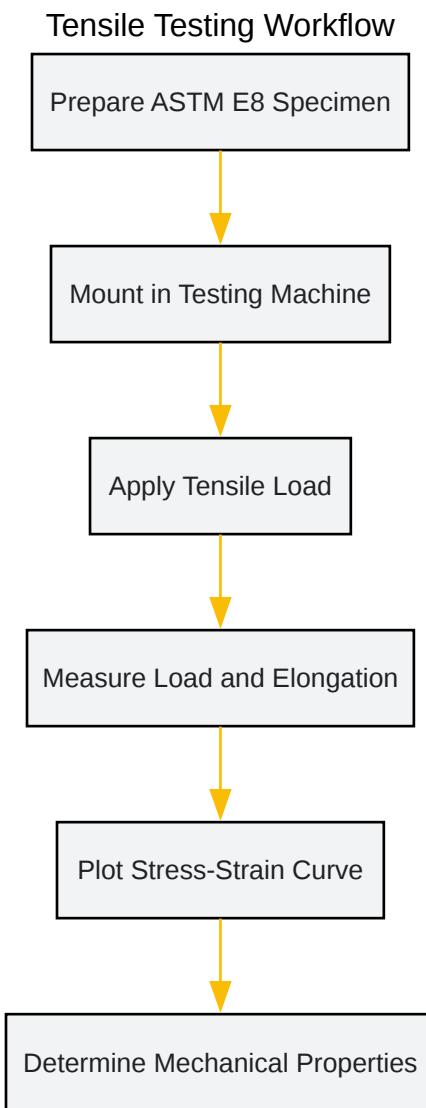
Principle of vibrating sample magnetometry.

Tensile Testing for Mechanical Properties

Tensile testing is a fundamental materials science and engineering test in which a sample is subjected to a controlled tension until failure.

Methodology (Following ASTM E8/E8M Standard):

- Specimen Preparation:
 - Prepare a standardized test specimen with specific dimensions (e.g., a "dog-bone" shape) as defined by ASTM E8.[26][27] The standard specifies dimensions for both flat and round


specimens.[27] For round specimens, the gauge length is typically 4 times the diameter (4D).[28]

- Testing Procedure:

- Measure the initial cross-sectional area of the specimen's gauge section.
- Mark the gauge length on the specimen.
- Mount the specimen in the grips of a universal testing machine.[29]
- An extensometer is attached to the specimen to accurately measure the elongation during the test.[30]
- Apply a uniaxial tensile load to the specimen at a controlled rate until it fractures.[29] The ASTM E8 standard specifies different methods for controlling the test speed, such as a constant rate of stress application or a constant strain rate.[27]

- Data Analysis:

- Record the applied load and the corresponding elongation of the gauge section.
- Calculate the engineering stress (load divided by the initial cross-sectional area) and engineering strain (change in length divided by the initial gauge length).
- Plot the stress-strain curve.
- Determine key mechanical properties from the curve, including:
 - Yield Strength: The stress at which the material begins to deform plastically.[29]
 - Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.[29]
 - Elongation: A measure of the material's ductility, expressed as the percentage increase in gauge length after fracture.[29]
 - Reduction of Area: Another measure of ductility, calculated as the percentage decrease in the cross-sectional area at the point of fracture.[29]

[Click to download full resolution via product page](#)

Workflow for a standard tensile test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iron - Wikipedia [en.wikipedia.org]

- 2. What Are the Properties and Uses of Iron? [morecambemetals.co.uk]
- 3. sciencestruck.com [sciencestruck.com]
- 4. Technical data for the element Iron in the Periodic Table [periodictable.com]
- 5. WebElements Periodic Table » Iron » reactions of elements [webelements.com]
- 6. Chemical reactions of iron with simple and complex substances, and its role in human activity | MEL Chemistry [melscience.com]
- 7. Iron: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 8. Allotropes of iron - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Magnetic domain - Wikipedia [en.wikipedia.org]
- 11. College of Engineering – Website temporarily unavailable [coeaway.sites.northeastern.edu]
- 12. Pure Iron> [metallurgysite.com]
- 13. azom.com [azom.com]
- 14. Isotopes of iron - Wikipedia [en.wikipedia.org]
- 15. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Iron Isotopes - List and Properties [chemlin.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 20. azom.com [azom.com]
- 21. 4. SAMPLE PREPARATION FOR X-RAY DIFFRACTION [degruyterbrill.com]
- 22. VSM - MSU Magnetic Nanostructures | Montana State University [physics.montana.edu]
- 23. Hysteresis Loop Measurements – Arkival Magnetics [arkival.com]
- 24. lakeshore.com [lakeshore.com]
- 25. Measurement – Arkival Magnetics [arkival.com]
- 26. matestlabs.com [matestlabs.com]
- 27. zwickroell.com [zwickroell.com]

- 28. store.astm.org [store.astm.org]
- 29. ASTM E8 Metal Tensile Testing - ADMET [admet.com]
- 30. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Properties of Iron for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076752#fundamental-properties-of-iron-for-researchers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com